molecular formula C9H7ClN2O3S B5623932 N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide

N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide

Cat. No. B5623932
M. Wt: 258.68 g/mol
InChI Key: BUKXTALLSZZXDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide often involves multi-step processes. For instance, Silaichev et al. (2020) described a base-controlled reaction of 2-cyanoacetamidines with sulfonyl azides, leading to the formation of novel derivatives through different pathways, depending on the presence or absence of a base (Silaichev et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide is often analyzed using spectroscopic methods. For example, the study by Jenepha Mary et al. (2022) utilized Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations, to characterize the vibrational signatures and molecular interactions of a related antiviral active molecule (Jenepha Mary et al., 2022).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions. For example, the work by Adamovich et al. (2017) on methyl-(4-chlorophenyl)sulfone, a compound with structural similarities, revealed insights into its chemical reactions and the formation of molecular pairs oriented by chlorine atoms, impacting its crystal structure (Adamovich et al., 2017).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. The crystal and molecular structure of related compounds, such as methyl-(4-chlorophenyl)sulfone, has been determined through X-ray diffraction, providing insights into their physical characteristics (Adamovich et al., 2017).

Future Directions

The future directions for the study of “N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide” could include further exploration of its synthesis, characterization, and potential applications. This could involve in-depth studies on its reactivity, mechanism of action, and potential uses .

properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKXTALLSZZXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorobenzenesulfonyl)-2-cyanoacetamide

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